molecular formula C9H7N3O2S B14517131 6-{[(Thiophen-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione CAS No. 62879-06-5

6-{[(Thiophen-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione

Katalognummer: B14517131
CAS-Nummer: 62879-06-5
Molekulargewicht: 221.24 g/mol
InChI-Schlüssel: VIEYWSDBAHMJTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-{[(Thiophen-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that combines a thiophene ring with a pyrimidine-2,4-dione structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both thiophene and pyrimidine rings in its structure makes it a versatile molecule for various chemical reactions and potential therapeutic uses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(Thiophen-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione typically involves the condensation of thiophene-2-carboxaldehyde with a pyrimidine derivative. One common method is the reaction of thiophene-2-carboxaldehyde with 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde in the presence of a suitable base, such as potassium carbonate, under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6-{[(Thiophen-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

6-{[(Thiophen-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-{[(Thiophen-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiophene and pyrimidine moieties. These interactions can modulate biological pathways, leading to its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophene-2-carboxaldehyde: A precursor in the synthesis of the target compound.

    Pyrimidine-2,4-dione: The core structure of the target compound.

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

Uniqueness

6-{[(Thiophen-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is unique due to the combination of thiophene and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

62879-06-5

Molekularformel

C9H7N3O2S

Molekulargewicht

221.24 g/mol

IUPAC-Name

6-(thiophen-2-ylmethylideneamino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H7N3O2S/c13-8-4-7(11-9(14)12-8)10-5-6-2-1-3-15-6/h1-5H,(H2,11,12,13,14)

InChI-Schlüssel

VIEYWSDBAHMJTF-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C=NC2=CC(=O)NC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.